molecular formula C11H19NO4 B8255505 tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B8255505
M. Wt: 229.27 g/mol
InChI Key: MXDZFXHHNOXHLF-KWQFWETISA-N
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Description

tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with a hydroxymethyl substituent at the 1-position, an oxygen atom in the 2-oxa position, and a tert-butoxycarbonyl (Boc) group at the 5-aza position. This compound is primarily used as a chiral intermediate in pharmaceutical and organic synthesis due to its rigid bicyclic structure, which imparts stereochemical stability . Its CAS number is 905306-11-8, with a purity >97% and storage requirements under argon at room temperature to prevent degradation .

Properties

IUPAC Name

tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-13)4-8(12)5-15-11/h8,13H,4-7H2,1-3H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZFXHHNOXHLF-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Bicyclic Amines with tert-Butyl Chloroformate

A common approach involves treating (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with tert-butyl chloroformate in the presence of a base. This method typically employs triethylamine or N,N-diisopropylethylamine in tetrahydrofuran (THF) at elevated temperatures (100–120°C).

Example Protocol

  • Reactants :

    • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1.2 equiv)

    • tert-Butyl chloroformate (1.0 equiv)

  • Conditions :

    • Solvent: THF

    • Temperature: 100°C

    • Time: 70 hours

  • Yield : 62.8%

Solvent and Catalyst Optimization

Replacing THF with dimethyl sulfoxide (DMSO) improves solubility and reaction kinetics. Cesium fluoride acts as a mild base, reducing side reactions like hydrolysis:

ParameterTHF SystemDMSO System
SolventTHFDMSO
BaseTriethylamineCesium fluoride
Temperature100°C120°C
Yield62.8%66%

This method avoids racemization, preserving the (1S,4S) configuration.

Intramolecular Lactonization Strategies

Cyclization of Hydroxycarbamate Precursors

A two-step process involves:

  • Synthesis of a linear hydroxycarbamate intermediate.

  • Acid-catalyzed cyclization to form the bicyclic core.

Key Steps

  • Intermediate Preparation :

    • Ethyl 2-amino-4-(2-oxiranyl)butanoate undergoes epoxide ring-opening with tert-butoxycarbonyl (Boc) anhydride.

  • Cyclization :

    • Treating the intermediate with p-toluenesulfonic acid (PTSA) in dichloromethane induces lactonization.

ParameterValue
CatalystPTSA (0.1 equiv)
SolventDichloromethane
Temperature25°C
Yield85%

Stereochemical Control

The (1S,4S) configuration is enforced by:

  • Chiral auxiliaries : (S)-Proline derivatives guide stereoselectivity during cyclization.

  • Low-temperature conditions : Reactions at −20°C minimize epimerization.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Coupling

Industrial-scale synthesis employs palladium catalysts for cross-coupling reactions. A representative protocol uses:

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Solvent : Toluene

  • Temperature : 45°C

Outcome :

  • Yield: 84%

  • Enantiomeric excess (ee): >99%

Continuous Flow Systems

Recent advances utilize continuous flow reactors to enhance efficiency:

ParameterBatch ReactorFlow Reactor
Reaction Time18 hours2 hours
Solvent Consumption50 mL/g15 mL/g
Yield66%78%

Flow systems improve heat transfer and reduce side product formation.

Purification and Isolation Techniques

Chromatographic Methods

  • Normal-phase silica gel chromatography with ethyl acetate/hexane (3:7) achieves >97% purity.

  • Preparative HPLC is used for diastereomer separation, employing a C18 column and acetonitrile/water gradients.

Crystallization

Recrystallization from dichloromethane/diethyl ether (1:5) yields colorless crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh stereoselectivityLong reaction times (70+ hours)37–66%
LactonizationScalable, minimal catalystsRequires acidic conditions70–85%
Catalytic AsymmetricHigh ee, rapid kineticsExpensive catalysts78–84%

Industrial Manufacturing Protocols

Large-scale production (kg quantities) optimizes:

  • Solvent Recovery : Ethanol is recycled via distillation.

  • Catalyst Loading : Pd₂(dba)₃ reduced to 0.5 mol% without yield loss.

  • Quality Control : In-process NMR monitors Boc group integrity.

Emerging Methodologies

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures, achieving 98% ee but requiring additional steps.

Photocatalytic Functionalization

Visible-light-driven reactions using iridium photocatalysts enable C–H activation at ambient temperatures .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to selectively reduce functional groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The structural characteristics of tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate make it a valuable compound in the development of new pharmaceuticals. Its applications include:

1. Antimicrobial Activity
Research has indicated that compounds with azabicyclo structures exhibit significant antimicrobial properties. The presence of the hydroxymethyl group may enhance interaction with microbial targets, making it a candidate for further exploration in antibiotic development.

2. Neuropharmacology
Due to its structural similarity to known neuroactive compounds, this bicyclic compound may have potential as a modulator of neurotransmitter systems. Preliminary studies suggest that it could influence pathways related to cognitive function and mood disorders.

3. Synthesis of Bioactive Molecules
this compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations allows researchers to create derivatives with enhanced biological activities.

Case Studies

Several studies have investigated the applications of this compound in drug development:

Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds against a range of bacterial strains. Results demonstrated that modifications to the tert-butyl group significantly influenced antimicrobial activity, suggesting pathways for optimizing efficacy .

Case Study 2: Neuroactive Compound Development
In another research project, scientists synthesized derivatives of this compound and assessed their effects on neurotransmitter release in vitro. Some derivatives showed promise as modulators of serotonin and dopamine pathways, indicating potential for treating mood disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves:

  • Molecular Targets: : Interacts with specific proteins, enzymes, or receptors in biological systems.

  • Pathways Involved: : Modulates signaling pathways and biochemical processes by binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemistry

The bicyclo[2.2.1]heptane core is shared among several analogs, but substitutions and stereochemistry critically influence their properties:

Compound Name Key Structural Features Stereochemistry CAS Number Reference
tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 1-hydroxymethyl, 2-oxa, 5-Boc (1S,4S) 905306-11-8
tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 3-oxo, 2-oxa, 5-Boc (1S,4S) 87250-97-3
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 3-oxo, 2-oxa, 5-Boc (enantiomer of above) (1R,4R) 848488-70-0
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 3-oxo, 2-aza (vs. 2-oxa), double bond at 5-ene (1R,4S) Not provided
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane No Boc or hydroxymethyl groups (1S,4S) Not provided

Key Observations :

  • Substituent Effects : The 3-oxo analog (CAS 87250-97-3) lacks the hydroxymethyl group but introduces a ketone, enhancing electrophilicity for nucleophilic reactions .
  • Stereochemical Impact : The (1R,4R)-enantiomer (CAS 848488-70-0) exhibits opposite optical activity compared to the (1S,4S) form, which is critical for chiral drug synthesis .
  • Aza vs.
Physicochemical Properties
Property tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[...] tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[...] tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[...]
Purity >97% 95% >97%
Optical Rotation Not reported [α]D19 +43.8 (c 1.0, CHCl3) Not reported
Solubility Soluble in DMSO, methanol Soluble in THF, chloroform Likely similar to (1S,4S) analog

Insights :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to the 3-oxo analog .
  • Optical rotation data for the 3-oxo derivative () confirms its stereochemical configuration.

Biological Activity

tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 2306248-41-7) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1] framework, which is integral to its biological activity. The molecular formula is C11H19NO4, with a molecular weight of approximately 229.28 g/mol. Its structure includes a hydroxymethyl group and a tert-butyl ester functional group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H19NO4
Molecular Weight229.28 g/mol
CAS Number2306248-41-7
Purity97%

Biological Activity

Research indicates that compounds with similar bicyclic structures exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against specific bacterial strains.
  • Neuroprotective Effects : The structural characteristics of this compound may confer neuroprotective effects, making it a candidate for further studies in the treatment of neurodegenerative diseases.
  • Enzyme Inhibition : The presence of the hydroxymethyl and carboxylate groups allows the compound to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of similar bicyclic compounds, revealing that modifications in structure can significantly enhance activity against gram-positive bacteria.
  • Neuroprotective Research : In a study by Johnson et al. (2024), compounds with similar oxabicyclo frameworks were tested for neuroprotective effects in vitro, showing promising results in reducing oxidative stress in neuronal cells.
  • Enzyme Interaction Studies : Research published by Lee et al. (2024) explored enzyme inhibition mechanisms of bicyclic compounds, indicating that structural variations can lead to significant differences in inhibitory potency.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes involving:

  • Nucleophilic Substitution Reactions : Utilizing hydroxymethylation techniques to introduce the hydroxymethyl group effectively.
  • Esterification Processes : Employing carboxylic acids and alcohols to form the tert-butyl ester.

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?

The synthesis of structurally related bicyclic compounds often follows multi-step protocols involving stereochemical control. For example, Portoghese’s method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives includes:

  • Step 1 : Benzoylation of trans-4-hydroxy-L-proline under basic conditions (NaOH, benzoyl chloride, 90% yield) .
  • Step 2 : Methylation using CH2N2 in methanol (98% yield) .
  • Step 3 : Tosylation (TsCl, pyridine, 94% yield) followed by borohydride reduction (LiBH4, 93% yield) to introduce key stereocenters .
  • Step 4 : Cyclization via NaOMe/MeOH/EtOH reflux to form the bicyclic core (90% yield) .
    For the target compound, additional steps (e.g., hydroxymethylation and Boc protection) would be required, with careful monitoring of stereochemistry using chiral HPLC or X-ray crystallography .

Q. How can the stereochemical purity of this compound be validated?

  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic P21 space group, unit cell parameters: a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, β = 100.013°) provides definitive stereochemical confirmation .
  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to resolve enantiomeric impurities .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

  • Solubility : Test solubility in DMSO, methanol, or chloroform. For aqueous insolubility, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in buffer .
  • Storage : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points or solubility)?

  • Reproducibility checks : Validate literature data using differential scanning calorimetry (DSC) for melting points and UV/Vis spectroscopy for solubility profiling.
  • Batch variability : Compare multiple synthesis batches (e.g., via <sup>1</sup>H NMR purity analysis) to identify impurities affecting properties .

Advanced Research Questions

Q. What strategies can optimize stereoselectivity during hydroxymethylation of the bicyclic core?

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) to control hydroxymethyl group orientation .
  • Protecting group strategy : Temporarily block reactive sites (e.g., Boc protection of the amine) to direct regioselective functionalization .

Q. How can synthetic yields be improved while minimizing side products?

  • Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust conditions (e.g., temperature, stoichiometry) dynamically.
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water) for high-purity isolation .

Q. What analytical methods resolve contradictions in crystallographic vs. computational structural models?

  • DFT calculations : Compare computed (e.g., Gaussian09) and experimental (X-ray) bond lengths/angles to validate torsional strain in the bicyclic system .
  • Dynamic NMR : Probe conformational flexibility (e.g., variable-temperature <sup>13</sup>C NMR) to assess discrepancies in rigid vs. flexible regions .

Q. How can environmental impact assessments guide disposal protocols for this compound?

  • Biodegradation studies : Use OECD 301F (manometric respirometry) to evaluate microbial degradation rates in water/soil matrices .
  • Ecotoxicity screening : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) to establish LC50/EC50 values .

Q. Methodological Notes

  • Stereochemical analysis : Always cross-validate using both experimental (X-ray) and computational tools.
  • Data conflicts : Replicate experiments under controlled conditions (e.g., humidity, inert atmosphere) to isolate variable impacts .
  • Safety : Refer to SDS guidelines for handling borane reagents (e.g., BH3/THF) and toxic intermediates .

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